1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a pyridinium ring substituted with a 2-chloroethyl group and an ethoxycarbonyl group
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride typically involves the reaction of pyridine with 2-chloroethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbonyl carbon of the chloroformate, leading to the formation of the desired product. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, thiols, and alcohols, leading to the substitution of the 2-chloroethyl group.
Oxidation: It can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the ethoxycarbonyl group, yielding simpler pyridinium derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active pyridinium derivatives.
Industrial Processes: It serves as a reagent in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride involves its reactivity towards nucleophiles. The 2-chloroethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in organic synthesis and medicinal chemistry to modify molecular structures and introduce functional groups .
Comparison with Similar Compounds
Similar compounds to 1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride include:
1-(2-Chloroethyl)pyridinium chloride: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
1-(2-Chloroethyl)-3-methylpyridinium chloride:
The uniqueness of this compound lies in its dual functionality, combining the reactivity of the 2-chloroethyl group with the versatility of the ethoxycarbonyl group, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
73840-41-2 |
---|---|
Molecular Formula |
C10H13Cl2NO2 |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
ethyl 1-(2-chloroethyl)pyridin-1-ium-3-carboxylate;chloride |
InChI |
InChI=1S/C10H13ClNO2.ClH/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11;/h3-4,6,8H,2,5,7H2,1H3;1H/q+1;/p-1 |
InChI Key |
JTSUPAPCCNIPJB-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C[N+](=CC=C1)CCCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.